molecular formula C10H14O2Si B3337087 Silane, 1,3-benzodioxol-5-yltrimethyl- CAS No. 52287-50-0

Silane, 1,3-benzodioxol-5-yltrimethyl-

Cat. No. B3337087
CAS RN: 52287-50-0
M. Wt: 194.3 g/mol
InChI Key: STQNYNYJKVBZRM-UHFFFAOYSA-N
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Description

“Silane, 1,3-benzodioxol-5-yltrimethyl-” is a type of silane compound . Silanes are a group of chemical compounds containing silicon and hydrogen atoms. They are known for their reactivity and are commonly used in various industrial applications .


Synthesis Analysis

The synthesis of silane compounds often involves the reaction of hydrogen chloride with magnesium silicide . It can also be prepared from metallurgical-grade silicon in a two-step process . The first step involves treating silicon with hydrogen chloride to produce trichlorosilane. The second step involves a palladium-catalyzed silylation reaction .


Molecular Structure Analysis

Silane compounds typically have a tetrahedral molecular shape . They contain both organic functional and alkoxy groups in one molecule. The silanol group forms from the alkoxy group via hydrolysis .


Chemical Reactions Analysis

Silane compounds are known for their reactivity. They can undergo a variety of chemical reactions, including nucleophilic substitution, click chemistry, supramolecular modification, and photochemical reaction . They can also react with water to form silicon hydroxides and hydrogen gas .


Physical And Chemical Properties Analysis

Silane compounds exhibit a range of physical and chemical properties. They are known for their high reactivity towards hydrolysis . They also have improved properties such as mechanical, physical, swelling, and dynamic viscoelastic properties of composites .

Mechanism of Action

The mechanism of action of silane compounds depends on a stable link between the organofunctional group and hydrolyzable groups . The organofunctional group interacts with polymers, and the silanol group forms a covalent bond with the inorganic surface, which is expected to improve adhesion of the inorganic/polymer interface .

Safety and Hazards

Silane is a colorless, flammable, and poisonous gas. It is easily ignited in air, reacts with oxidizing agents, is very toxic by inhalation, and is a strong irritant to skin, eyes, and mucous membranes . It is lighter than air and under prolonged exposure to fire or heat, the containers may rupture violently and rocket .

Future Directions

The use of silane compounds in various applications is expected to grow in the future. They have gained attention for their enhanced corrosion inhibition properties due to their high surface-to-volume ratio . They are also being explored for their potential in the development of biocomposites with superior mechanical attributes . These enhanced materials hold promise for a myriad of industrial applications, marking a significant stride towards sustainable and innovative solutions in the realm of lignocellulosic waste valorisation .

properties

IUPAC Name

1,3-benzodioxol-5-yl(trimethyl)silane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14O2Si/c1-13(2,3)8-4-5-9-10(6-8)12-7-11-9/h4-6H,7H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STQNYNYJKVBZRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)C1=CC2=C(C=C1)OCO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O2Si
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70375378
Record name Silane, 1,3-benzodioxol-5-yltrimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70375378
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Silane, 1,3-benzodioxol-5-yltrimethyl-

CAS RN

52287-50-0
Record name Silane, 1,3-benzodioxol-5-yltrimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70375378
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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